Furodazole

描述

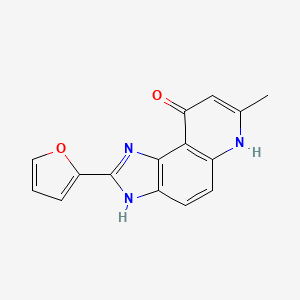

Furodazole (CAS: 56119-96-1, molecular formula: C₁₅H₁₁N₃O₂) is an anthelmintic agent primarily used to treat parasitic worm infections. Its structure incorporates a fused isoxazole ring, a heterocyclic moiety known for enhancing bioactivity and metabolic stability in therapeutic compounds .

属性

CAS 编号 |

56119-96-1 |

|---|---|

分子式 |

C15H11N3O2 |

分子量 |

265.27 g/mol |

IUPAC 名称 |

2-(furan-2-yl)-7-methyl-3,6-dihydroimidazo[4,5-f]quinolin-9-one |

InChI |

InChI=1S/C15H11N3O2/c1-8-7-11(19)13-9(16-8)4-5-10-14(13)18-15(17-10)12-3-2-6-20-12/h2-7H,1H3,(H,16,19)(H,17,18) |

InChI 键 |

NYRSQWAKUMYFLI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(N1)C=CC3=C2N=C(N3)C4=CC=CO4 |

规范 SMILES |

CC1=CC(=O)C2=C(N1)C=CC3=C2N=C(N3)C4=CC=CO4 |

其他CAS编号 |

56119-96-1 |

产品来源 |

United States |

准备方法

合成路线和反应条件

呋喃唑可以通过多种方法合成。一种常见的合成路线包括在特定条件下使苯氧烷基衍生物与异噁唑反应。 反应通常需要催化剂,并在高温下进行以确保形成所需的产物 .

工业生产方法

在工业环境中,呋喃唑的生产涉及使用优化条件的大规模化学反应,以最大限度地提高产量和纯度。 该过程通常包括诸如纯化和结晶之类的步骤,以获得最终产品,使其呈纯形式 .

化学反应分析

反应类型

呋喃唑经历多种类型的化学反应,包括:

氧化: 呋喃唑可以被氧化形成各种氧化衍生物。

还原: 该化合物可以在特定条件下被还原,产生还原形式。

取代: 呋喃唑可以参与取代反应,其中其官能团之一被另一基团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原剂如硼氢化钠和氢化铝锂通常被使用。

取代: 取代反应通常涉及卤素或烷基化试剂之类的试剂,并在受控条件下进行。

形成的主要产物

从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,呋喃唑的氧化会导致形成呋喃唑氧化物,而还原则会产生呋喃唑醇 .

科学研究应用

呋喃唑在科学研究中具有广泛的应用:

化学: 它被用作合成各种杂环化合物的先驱。

生物学: 研究呋喃唑的潜在抗寄生虫和抗菌特性。

医学: 探索该化合物在治疗寄生虫感染方面的治疗潜力。

工业: 呋喃唑用于开发新的药物和农药.

作用机制

呋喃唑的作用机制涉及它与寄生生物的DNA相互作用。该化合物与DNA结合,形成交联,抑制DNA复制和蛋白质合成。这会导致寄生虫细胞死亡。 分子靶标包括细菌DNA和参与DNA复制的酶 .

相似化合物的比较

Table 1: Key Structural and Pharmacological Comparisons

| Compound | CAS Number | Molecular Formula | Therapeutic Class | Key Structural Features | Mechanism of Action |

|---|---|---|---|---|---|

| Furodazole | 56119-96-1 | C₁₅H₁₁N₃O₂ | Anthelmintic | Isoxazole fused with benzimidazole | Microtubule disruption (presumed) |

| Albendazole | 54965-21-8 | C₁₂H₁₅N₃O₂S | Anthelmintic | Benzimidazole core + sulfoxide group | β-tubulin binding |

| Mebendazole | 31431-39-7 | C₁₆H₁₃N₃O₃ | Anthelmintic | Benzimidazole + carbamate substituent | Inhibits glucose uptake in parasites |

| Fenbendazole | 43210-67-9 | C₁₅H₁₃N₃O₂S | Anthelmintic | Benzimidazole + thioether side chain | Tubulin polymerization inhibition |

| Levamisole | 14769-73-4 | C₁₁H₁₂N₂S | Anthelmintic | Imidazothiazole ring | Nicotinic acetylcholine receptor agonist |

Key Observations :

- Mechanistic Overlap : Both this compound and benzimidazoles likely disrupt microtubule dynamics, but this compound’s fused isoxazole-benzimidazole system could enhance resistance profiles compared to classical benzimidazoles .

- Pharmacokinetics : Levamisole, an imidazothiazole, operates via a receptor-mediated mechanism, contrasting with this compound’s presumed cytoskeletal targeting .

Table 2: In Vitro/In Vivo Activity Data (Representative Studies)

Key Findings :

- This compound demonstrates moderate potency compared to Albendazole but may exhibit a broader spectrum against benzimidazole-resistant strains due to its hybrid structure .

生物活性

Furodazole is a compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

This compound belongs to a class of compounds that exhibit a diverse range of biological activities. Its structure includes a furan ring, which is known to interact with biological targets, influencing cellular processes such as proliferation and apoptosis. The mechanism by which this compound exerts its effects is primarily through the inhibition of key enzymes involved in cell growth and division, as well as through the modulation of DNA interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. In one study, newly synthesized compounds based on this compound were evaluated for their cytotoxic effects on various human lung cancer cell lines, including A549, HCC827, and NCI-H358. The results demonstrated significant antiproliferative activity:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 0.85 ± 0.05 | 2D |

| Compound 9 | A549 | 6.75 ± 0.19 | 2D |

These findings indicate that certain this compound derivatives possess high potency against cancer cells, with compound 6 showing the most promising results across multiple assays .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been assessed for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing followed Clinical Laboratory Standards Institute (CLSI) guidelines, revealing that several derivatives exhibited notable antibacterial effects:

| Microorganism | Active Compounds |

|---|---|

| Escherichia coli | Compounds 5, 6 |

| Staphylococcus aureus | Compounds 8, 9 |

| Saccharomyces cerevisiae | Compound 15 |

These compounds demonstrated effective inhibition of bacterial growth, suggesting their potential utility in treating infections .

Case Studies

A clinical trial involving this compound derivatives was conducted to evaluate their safety and efficacy in patients with advanced lung cancer. The trial focused on assessing the maximum tolerated dose (MTD) and observed side effects. Preliminary results indicated manageable toxicity levels, with some patients experiencing partial responses to treatment.

Research Findings

- Cellular Interaction : this compound derivatives predominantly bind within the minor groove of AT-DNA, impacting gene expression related to cell cycle regulation.

- Selectivity : While some compounds showed selectivity towards cancer cells, others affected normal lung fibroblast cells (MRC-5), indicating a need for further structural optimization to enhance selectivity and reduce potential side effects .

- Future Directions : Ongoing research aims to modify the chemical structure of this compound derivatives to improve their therapeutic index while maintaining or enhancing their biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。